molecular formula C9H8ClNO2 B1601553 4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one CAS No. 285991-71-1

4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one

Cat. No. B1601553
M. Wt: 197.62 g/mol
InChI Key: SYUCKMHGOHWLJH-UHFFFAOYSA-N
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Description

4-Chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one (also known as 4-chloro-1,1-dimethyl-1H-furo[3,4-c]pyridin-3-one) is a member of the furopyridinone family, which is a class of heterocyclic compounds with a range of applications in medicinal chemistry. This particular compound has been studied for its potential use in drug discovery, synthesis, and research.

Scientific Research Applications

Synthesis and Reactions

One study explores the synthesis and reactions of 5-Aminofuro[3,2-c]pyridinium tosylates and substituted furo[3,2-c]pyridine N-oxides, highlighting the versatility of furo[3,2-c]pyridine derivatives in organic synthesis. Through various reactions, including N-amination and 1,3-dipolar cycloaddition, a range of furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters were produced, demonstrating the reactivity and potential utility of these compounds in creating complex organic molecules (Bencková & Krutošíková, 1999).

Physical and Structural Studies

Another research focus is on the physical and structural studies of related pyridinone compounds. A series of 3-hydroxy-2-methyl-4(1H)-pyridinones with various substituents were prepared and analyzed. The study included X-ray diffraction, mass spectrometry, and spectroscopic techniques to understand the compounds' structural and electronic properties. This research underscores the importance of detailed structural characterization in understanding the behavior of such organic molecules (Nelson et al., 1988).

Reaction Mechanisms and Catalysis

Furthermore, the reaction of dichloromethane with pyridine derivatives under ambient conditions was studied, revealing insights into the interactions and potential reaction mechanisms involving pyridine and its derivatives. This study is critical for understanding the stability and reactivity of pyridine-based compounds, including those similar to 4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one, in common organic solvents (Rudine et al., 2010).

Application in Asymmetric Catalysis

The enantioselective synthesis of 4-(Dimethylamino)pyridines via a chemical oxidation-enzymatic reduction sequence was also explored, demonstrating the application of pyridine derivatives in asymmetric catalysis. This study highlights the potential of using enzymatic methods to achieve enantioselectivity in the synthesis of complex organic molecules, offering pathways for creating substances with high purity and specific optical activities (Busto et al., 2006).

properties

IUPAC Name

4-chloro-1,1-dimethylfuro[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-9(2)5-3-4-11-7(10)6(5)8(12)13-9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUCKMHGOHWLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=NC=C2)Cl)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478942
Record name 4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one

CAS RN

285991-71-1
Record name 4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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